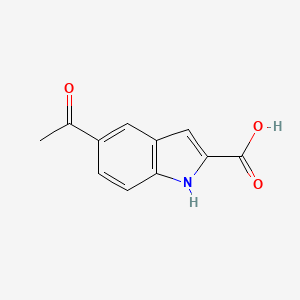

5-acetyl-1H-indole-2-carboxylic acid

Vue d'ensemble

Description

5-Acetyl-1H-indole-2-carboxylic acid is an indole derivative, a significant class of heterocyclic compounds. Indoles are prevalent in many natural products and pharmaceuticals due to their diverse biological activities. The indole nucleus is a common structural motif in various bioactive molecules, making it an essential scaffold in medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-1H-indole-2-carboxylic acid typically involves the formation of the indole ring followed by functionalization at specific positions. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Subsequent acetylation and carboxylation steps introduce the acetyl and carboxylic acid groups, respectively.

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or copper complexes are used in cross-coupling reactions to form the indole ring.

Analyse Des Réactions Chimiques

Reduction Reactions

The acetyl group at position 5 undergoes selective reduction under mild conditions:

- Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or THF.

- Product : 5-(1-Hydroxyethyl)-1H-indole-2-carboxylic acid.

- Mechanism : The ketone is reduced to a secondary alcohol without affecting the carboxylic acid group.

- Yield : >90% under optimized conditions .

Oxidation Reactions

The acetyl group and indole ring participate in oxidation processes:

- Acetyl Oxidation :

- Indole Ring Oxidation :

Electrophilic Substitution

The indole ring undergoes regioselective substitutions due to the electron-donating nature of the acetyl and carboxylic acid groups:

Carboxylic Acid Modifications

- Esterification :

- Amide Formation :

Acetyl Group Reactions

- Condensation :

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

- Suzuki Coupling :

- Heck Reaction :

Biologically Relevant Modifications

Structural optimizations for drug discovery include:

Applications De Recherche Scientifique

Scientific Research Applications

The following sections detail the primary applications of 5-acetyl-1H-indole-2-carboxylic acid in scientific research.

Antiviral Activity

Research has shown that derivatives of indole compounds can inhibit viral replication processes. A notable study highlighted the compound's ability to inhibit HIV-1 integrase activity, which is crucial for viral replication. The binding conformation analysis indicated that the indole core and carboxyl groups chelate two Mg²⁺ ions within the active site of integrase, suggesting a mechanism for inhibition. The IC50 values for various derivatives ranged from 0.13 μM to 32.37 μM for integrase inhibition, indicating potent antiviral activity.

Anticancer Properties

This compound has been investigated for its potential anticancer effects. Studies suggest it can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including:

- Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to reduced proliferation of cancer cells.

- Apoptosis Induction : It can activate apoptotic pathways, promoting programmed cell death in malignant cells.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that it can inhibit bacterial growth through mechanisms such as:

- Disruption of Cell Membranes : The compound may compromise bacterial cell membranes, leading to cell lysis.

- Interference with Metabolic Pathways : It can disrupt essential metabolic processes within bacteria.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Mécanisme D'action

The mechanism of action of 5-acetyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The acetyl and carboxylic acid groups enhance its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth regulation.

5-Methoxyindole-2-carboxylic acid: Known for its potential anticancer properties.

Indole-2-carboxylic acid: Studied for its antimicrobial activities.

Uniqueness

5-Acetyl-1H-indole-2-carboxylic acid is unique due to the presence of both acetyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a broader range of chemical reactions and enhance its potential as a therapeutic agent .

Activité Biologique

5-Acetyl-1H-indole-2-carboxylic acid is an indole derivative recognized for its diverse biological activities. This compound is part of a larger class of indole derivatives, which have been extensively studied for their potential therapeutic applications, including antiviral, anticancer, and antimicrobial effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Overview of Indole Derivatives

Indoles are a significant class of heterocyclic compounds prevalent in various natural products and pharmaceuticals. The indole nucleus is a common structural motif that contributes to the biological activity of numerous compounds. The synthesis of this compound typically involves the formation of the indole ring followed by functionalization at specific positions.

Target Receptors : Indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors. This binding can lead to alterations in cellular functions and signaling pathways.

Biochemical Pathways : The compound influences various biochemical pathways due to its interaction with different biomolecules. Indoles are known to affect cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key signaling molecules such as kinases and transcription factors.

Cellular Effects : The compound exhibits a range of cellular effects, including:

- Antiviral Activity : Indole derivatives have demonstrated efficacy against viruses by inhibiting viral replication processes.

- Anti-inflammatory Effects : They can modulate inflammatory responses through various biochemical mechanisms.

- Anticancer Properties : Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth .

Research Findings and Case Studies

Recent studies have highlighted the biological activities associated with this compound:

-

Antiviral Activity Against HIV

- A study demonstrated that indole-2-carboxylic acid derivatives can inhibit HIV-1 integrase activity, crucial for viral replication. The binding conformation analysis revealed that the indole core and carboxyl groups chelate two Mg²⁺ ions within the active site of integrase, suggesting a mechanism for inhibition .

- IC50 Values : Various derivatives showed IC50 values ranging from 0.13 μM to 32.37 μM for integrase inhibition, indicating potent antiviral activity .

- Anticancer Activity

-

Antimicrobial Properties

- The compound has also been investigated for its antimicrobial effects against various pathogens. Studies suggest that it can inhibit bacterial growth through mechanisms involving disruption of bacterial cell membranes or interference with metabolic pathways.

Table: Summary of Biological Activities

Propriétés

IUPAC Name |

5-acetyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6(13)7-2-3-9-8(4-7)5-10(12-9)11(14)15/h2-5,12H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPPDGXVPFOREY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40547227 | |

| Record name | 5-Acetyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31380-57-1 | |

| Record name | 5-Acetyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.